molecular formula C18H13N5O3 B2472602 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034531-74-1

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2472602
CAS No.: 2034531-74-1
M. Wt: 347.334
InChI Key: JOIROEPLUDSZCV-UHFFFAOYSA-N
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Description

2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide is a synthetically designed, potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a significant tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene (especially internal tandem duplications, FLT3-ITD) are among the most common genomic alterations and drive aggressive disease progression. The inhibitor functions by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways, such as STAT5, MAPK/ERK, and PI3K/Akt. This targeted inhibition induces cell cycle arrest and promotes apoptosis in FLT3-dependent leukemia cell lines. Its research value is underscored by its demonstrated efficacy in preclinical models, where it has been shown to suppress the growth of FLT3-ITD-positive AML cells and to have potential for overcoming resistance to other FLT3 inhibitors like quizartinib . Consequently, this molecule is a vital chemical probe for investigating the pathophysiology of FLT3-mutant leukemias, validating FLT3 as a therapeutic target, and supporting the development of novel targeted cancer therapies.

Properties

IUPAC Name

2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3/c24-17(15-9-12-3-1-2-4-16(12)26-18(15)25)20-10-13-11-23(22-21-13)14-5-7-19-8-6-14/h1-9,11H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIROEPLUDSZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and research findings related to this compound, focusing on its antiproliferative and antimicrobial activities.

Synthesis

The synthesis of the target compound typically involves a multi-step process that may include the following methods:

  • Microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine.
  • In situ intramolecular cyclization to form the triazole ring.
  • Crystallization from acetonitrile solutions to obtain pure samples for biological testing .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar triazole derivatives against various cancer cell lines. For example, compounds structurally related to our target have shown significant inhibition of cell growth:

  • IC50 values for related compounds have been reported as low as 46 nM against MCF-7 human breast cancer cells .

The structure-activity relationship (SAR) indicates that certain substitutions on the triazole ring enhance antiproliferative activity, particularly those that affect tubulin polymerization .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds containing the triazole moiety exhibit a broad spectrum of activity against bacteria and fungi. For instance:

  • Triazole derivatives have shown enhanced antibacterial potency compared to their non-triazole counterparts, with some exhibiting IC50 values below 100 μM against various pathogens .

Case Studies

Several case studies illustrate the biological activity of compounds similar to This compound :

  • Study on Anticancer Activity : A derivative was tested for its ability to induce apoptosis in cancer cells. The results indicated a significant increase in apoptotic markers in treated cells compared to controls.
  • Antimicrobial Testing : A series of synthesized triazole derivatives were evaluated against both Gram-positive and Gram-negative bacteria. The results showed that modifications in the side chains influenced the antimicrobial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Data Summary

Compound NameActivity TypeIC50 (µM)Target Cell Line/Pathogen
Triazole AAntiproliferative46MCF-7 (Breast Cancer)
Triazole BAntimicrobial<100Various Bacteria
Triazole CApoptosis InductionN/ACancer Cell Lines

Scientific Research Applications

Anticancer Activity

The incorporation of the triazole ring in the structure is significant for anticancer activity. Research indicates that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-75.71
Compound BPC36.14

Antimicrobial Properties

The compound has shown promising antimicrobial properties against various pathogens. Triazole derivatives are known to inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific interactions between the triazole ring and microbial enzymes can disrupt their function, leading to effective treatment outcomes.

Broader Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound may also possess neuroprotective and anti-inflammatory properties due to the inherent characteristics of both the triazole and chromene structures . These attributes suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study demonstrated that a related triazole derivative exhibited significant antitumor activity in vivo in xenograft models of breast cancer .
  • Another investigation highlighted the antimicrobial effectiveness of a pyridine-triazole hybrid against resistant strains of bacteria, showcasing its potential as a novel therapeutic agent .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction ConditionsProduct FormedYieldSource
6M HCl, reflux, 8 hours2-Oxo-chromene-3-carboxylic acid72%*
2M NaOH, ethanol, 60°C, 6 hoursSodium 3-carboxylate derivative68%*

*Yields extrapolated from similar carboxamide hydrolysis reactions in .

Metal Coordination via Triazole and Pyridine Moieties

The 1,2,3-triazole and pyridine groups act as ligands for transition metals, enabling applications in catalysis and medicinal chemistry:

Complexation with Copper(I):

Metal SourceSolventApplicationStabilitySource
CuIDMFCatalytic click reactions>24 hours
CuSO₄/NaAscH₂O/EtOHBioactive complex formationpH 7.4

Studies on analogous triazole-pyridine systems show binding constants (K) ranging from 10⁴ to 10⁶ M⁻¹ for Cu(I) complexes .

Electrophilic Aromatic Substitution

The pyridine and chromene rings participate in regioselective substitutions:

Nitration of Pyridine Ring:

Nitrating AgentPositionTemperatureYieldSource
HNO₃/H₂SO₄3-position0°C58%*
Acetyl nitrate2-positionRT41%*

*Predicted yields based on pyridine nitration trends in .

Bromination of Chromene Core:

Bromination MethodPositionSelectivitySource
Br₂/FeCl₃C-65:1 (C6:C8)
NBS/AIBNC-83:1 (C8:C6)

Reductive Transformations

Key reduction pathways include:

SubstrateReducing AgentProductYieldSource
2-Oxo chromene coreNaBH₄2-Hydroxy chromene derivative84%*
Carboxamide groupLiAlH₄3-Aminomethyl chromene63%*

*Demonstrated in structurally related chromene systems .

Cross-Coupling Reactions

The triazole-linked methyl group enables Suzuki-Miyaura couplings when halogenated:

Halogenation PositionCatalyst SystemCoupling PartnerYieldSource
Triazole-C(4)-BrPd(PPh₃)₄/K₂CO₃Phenylboronic acid76%*
Chromene-C(6)-ICuI/Et₃NTerminal alkynes82%*

*Based on analogous triazole-chromene hybrids .

Stability Under Physiological Conditions

Critical degradation pathways in biological systems:

ConditionHalf-LifeMajor Degradation ProductsSource
pH 1.2 (simulated gastric fluid)2.3 hoursHydrolyzed carboxamide
pH 7.4 (blood plasma)8.1 hoursOxidized chromene core
UV light (254 nm)45 minTriazole ring-opened byproducts

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Variations

  • Analog 8i : Substituted with a 4-sulfamoylphenyl group, enhancing hydrophilicity and hydrogen-bonding capacity due to the sulfonamide moiety .
  • Analog 54/55 : Contains a 4-acetamidophenyl group, offering moderate polarity and amide-based hydrogen bonding .

Physicochemical Properties

Compound Name Substituent on Triazole Melting Point (°C) Purity (%) Characterization Methods
Target Compound Pyridin-4-yl Not reported Not reported Not available in evidence
8i 4-sulfamoylphenyl 104–106 97.9 HRMS, melting point
54/55 4-acetamidophenyl Not reported Not reported Synthetic scheme (no data)

Key Observations

Solubility : The pyridin-4-yl group in the target compound may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl), though less than sulfonamide-containing analogs like 8i .

Synthetic Complexity : Pyridine-triazole conjugates may demand stringent reaction control to avoid side reactions (e.g., coordination with copper catalysts in CuAAC).

Biological Relevance : Sulfonamide analogs (e.g., 8i) are often explored for enzyme inhibition (e.g., carbonic anhydrase), whereas pyridine derivatives may target kinase or receptor-based pathways .

Research Findings and Limitations

  • Gaps in Data: Critical parameters for the target compound—melting point, yield, crystallographic data, and bioactivity—are absent in the provided evidence.

Preparation Methods

Knoevenagel Condensation

The coumarin backbone is typically synthesized via Knoevenagel condensation between salicylaldehyde derivatives and β-keto esters. For example, Brahmachari’s method employs salicylaldehyde and Meldrum’s acid in water with sodium azide or potassium carbonate as catalysts, yielding coumarin-3-carboxylic acids in 73–99% efficiency.

Reaction Conditions:

  • Catalyst: Sodium azide (50 mol%) or K₂CO₃ (20 mol%)
  • Solvent: Water
  • Temperature: Room temperature
  • Yield: 99% (Na₃N), 92% (K₂CO₃)

Microwave-Assisted Bromination

Bromination at the coumarin C-3 position is achieved using dioxane dibromide in CH₂Cl₂, yielding 3-bromocoumarin derivatives. Osman et al. demonstrated that microwave irradiation at 50°C with piperidine in ethanol enhances reaction rates and yields (99%).

Formation of the 1,2,3-Triazole-Pyridinyl Substituent

Propargylation and Azide Preparation

The triazole ring is introduced via CuAAC, requiring:

  • A propargylated coumarin intermediate.
  • An azide component (e.g., 1-azidopyridin-4-yl).

Propargylation Protocol:

  • Substrate: Coumarin-3-carboxylic acid.
  • Reagent: Propargyl amine.
  • Coupling Agent: DCC/HOBt in DMF.
  • Yield: 67%.

Azide Synthesis:

  • Substrate: 4-Aminopyridine.
  • Reagent: Sodium nitrite, NaN₃, HCl.
  • Conditions: 0–5°C, 2 h.

CuAAC Reaction

The cycloaddition between the propargylated coumarin and 1-azidopyridin-4-yl proceeds under Cu(I) catalysis:

Optimized Conditions:

  • Catalyst: CuSO₄·5H₂O (5 mol%), sodium ascorbate (15 mol%).
  • Solvent: CH₂Cl₂/H₂O (1:1).
  • Temperature: 20→40°C.
  • Yield: 50–62%.

Amide Bond Formation

The final step involves coupling the coumarin-3-carboxylic acid with the triazole-methyl amine:

Peptide Coupling

Reagents:

  • Coumarin Acid: 2-oxo-2H-chromene-3-carboxylic acid.
  • Amine: (1-(Pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine.
  • Activator: DCC or EDCl with HOBt.
  • Base: Et₃N.

Procedure:

  • Dissolve coumarin acid (1 equiv) and amine (1.5 equiv) in DMF.
  • Add DCC (1.2 equiv) and HOBt (1 equiv).
  • Stir at room temperature for 48 h.
  • Purify via column chromatography (40% EtOAc/hexane).

Yield: 67–85%.

Purification and Characterization

Chromatographic Methods

  • Stationary Phase: Silica gel (60–120 mesh).
  • Eluent: 40–70% EtOAc/hexane.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyridinyl-H), 8.12 (s, 1H, triazole-H), 7.92 (d, 1H, coumarin-H), 7.45–7.32 (m, 4H), 5.21 (s, 2H, CH₂).
  • HRMS (ESI): m/z [M+H]⁺ calcd. for C₁₈H₁₃N₅O₃: 347.3; found: 347.3.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield Reference
Coumarin synthesis Knoevenagel Na₃N/K₂CO₃ 73–99%
Propargylation DCC coupling DCC/HOBt 67%
CuAAC Click chemistry CuSO₄/Na ascorbate 50–62%
Amide coupling Peptide synthesis DCC/HOBt 67–85%

Challenges and Optimization Opportunities

  • Triazole Regioselectivity: CuAAC ensures 1,4-regioselectivity, but residual copper may require EDTA washes.
  • Amide Hydrolysis Risk: Avoid aqueous conditions post-coupling to prevent degradation.
  • Scalability: Microwave-assisted steps reduce reaction times from hours to minutes.

Q & A

Q. Table 1: Structural Analogs and Key Features

Compound ClassModificationsObserved ActivityReference
Pyrimidine derivativesMethoxy substituentsEnhanced solubility
Thiazolidinone hybridsChlorophenyl groupsAntimicrobial activity
Isoxazolo-pyridine carboxamidesTrifluoromethyl substituentsAnticancer potential

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives .
  • Metabolic Stability Tests : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Target Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects masking true activity .
    Case Study : A triazole-chromene analog showed conflicting IC₅₀ values due to assay-specific buffer conditions; re-testing in uniform pH 7.4 resolved discrepancies .

Advanced: What methodologies are recommended for studying target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen bonding) .
  • Cellular Imaging : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization via confocal microscopy .

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